6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the triazine ring. The reaction conditions often involve the use of ethanol as a solvent and room temperature conditions for 24 hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a mixture of chloroform and ethanol as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperazine ring and a triazine ring, which imparts distinct biological activities
Properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7/c1-15-5-2-3-8-18(15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-7-4-6-16(22)13-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIHVBJGUDOFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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